2,3-Dimethyl-6-fluoropyridine
Overview
Description
2,3-Dimethyl-6-fluoropyridine is a fluorinated pyridine derivative Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities
Mechanism of Action
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It’s known that the fluorine atom in the position 2 is most nucleophilic, therefore, reactions with nucleophilic reagents proceed highly regioselectively .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of biologically active compounds .
Result of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Action Environment
It’s known that the storage temperature for 2,3-dimethyl-6-fluoropyridine is 2-8°c .
Biochemical Analysis
Biochemical Properties
2,3-Dimethyl-6-fluoropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver damage and alterations in metabolic pathways. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential interactions with other drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, its distribution within tissues can affect its localization and accumulation, which are important for its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the endoplasmic reticulum can influence its interaction with cytochrome P450 enzymes and other metabolic processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-fluoropyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. For example, 2,3,6-trifluoropyridine can be selectively fluorinated at the 6-position using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and conditions required for the reaction. The process must be carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the 6-position is highly nucleophilic, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific details on these reactions are less commonly documented.
Substitution Reactions: The methyl groups at the 2 and 3 positions can participate in substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as sodium methoxide for nucleophilic substitution reactions . The reaction conditions typically involve the use of solvents like methanol and controlled temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives with different functional groups.
Scientific Research Applications
2,3-Dimethyl-6-fluoropyridine has several scientific research applications, including:
Medicine: The compound may be explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the fluorine atom.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals where fluorinated compounds are desired for their unique properties.
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trifluoropyridine: A similar compound with three fluorine atoms, which may exhibit different reactivity and biological activity compared to 2,3-Dimethyl-6-fluoropyridine.
2,3-Dimethylpyridine: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
6-Fluoropyridine: Contains a single fluorine atom but lacks the methyl groups, which can influence its chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both methyl groups and a fluorine atom, which together influence its chemical reactivity and potential biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-fluoro-2,3-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVOPPVEOBXERE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308174 | |
Record name | 6-Fluoro-2,3-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-86-4 | |
Record name | 6-Fluoro-2,3-dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2,3-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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